molecular formula C14H21N B3031858 4-(3,4-Dimethyl-benzyl)-piperidine CAS No. 782504-68-1

4-(3,4-Dimethyl-benzyl)-piperidine

Cat. No. B3031858
CAS RN: 782504-68-1
M. Wt: 203.32 g/mol
InChI Key: UGDSMWFVBHRRCG-UHFFFAOYSA-N
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Description

The compound "4-(3,4-Dimethyl-benzyl)-piperidine" is a structural motif found in various pharmacologically active molecules. It is a piperidine derivative, which is a six-membered heterocyclic ring containing one nitrogen atom. The benzyl group attached to the piperidine ring is further substituted with two methyl groups at the 3 and 4 positions, which can influence the compound's chemical and biological properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the formation of the piperidine ring followed by functionalization at various positions. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) demonstrates the incorporation of a benzyl group and an indanone moiety into the piperidine scaffold . Similarly, the synthesis of N-substituted piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, involves the introduction of benzoylaminoethyl groups at the nitrogen atom of the piperidine ring . These synthetic approaches highlight the versatility of piperidine chemistry in generating diverse compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with various substituents influencing the overall conformation and reactivity of the molecule. For example, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine reveals a monoclinic system with specific unit-cell parameters, indicating a well-defined three-dimensional arrangement . The conformation of the piperidine ring and its substituents plays a crucial role in the biological activity of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions, including nucleophilic substitution, as seen in the radioiodination of 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine . The reactivity of the piperidine nitrogen and the presence of substituents such as benzylidene carboxylic acids can lead to the formation of compounds with inhibitory activity against enzymes like steroid-5alpha-reductase . The chemical behavior of these compounds is essential for their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of dimethyl groups on the benzyl moiety can affect the lipophilicity and steric hindrance of the molecule, which in turn can impact its biological activity and pharmacokinetics. The crystal structure analysis provides insights into the molecule's stability and potential interactions with biological targets . Understanding these properties is crucial for the development of piperidine-based drugs.

Scientific Research Applications

Bioactive Conformation Analysis

  • Elucidation of Bioactive Conformation : Research on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, closely related to 4-(3,4-Dimethyl-benzyl)-piperidine, has been conducted to explore their bioactive conformations, particularly in the context of opioid receptor antagonism. This study contributes to understanding the molecular determinants for mu opioid receptor recognition and the structure-function relationships of these compounds (Le Bourdonnec et al., 2006).

Chemical Synthesis and Modification

  • Synthesis of Piperidine Derivatives : Synthesis of dimethyl 1-benzyl-cis-and trans-piperidine-3,5-dicarboxylate, a compound structurally similar to 4-(3,4-Dimethyl-benzyl)-piperidine, has been explored. This work details the conversion process and its application in alkaloid synthesis (Danieli et al., 1997).

Applications in Pharmacology

  • Investigation of Antidepressant Metabolism : A study on 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, structurally related to 4-(3,4-Dimethyl-benzyl)-piperidine, examines its metabolism and the enzymes involved. This research provides insights into the oxidative metabolic pathways of novel antidepressants (Hvenegaard et al., 2012).

Structural and Stereochemical Analysis

  • Stereochemistry of Nitrogen Heterocycles : Research on the stereochemistry of nitrogen heterocycles, including compounds similar to 4-(3,4-Dimethyl-benzyl)-piperidine, sheds light on the configurations and conformations of these isomers. This study is valuable for understanding the structural aspects of such compounds (Litvinenko et al., 1989).

Advanced Chemical Reactions and Processes

  • Hydrogenation of Piperidine Derivatives : A study focusing on the hydrogenation of 2,5-dimethyl-4-phenyl(p-alkylbenzyl) pyridines, which are structurally related to 4-(3,4-Dimethyl-benzyl)-piperidine, provides insights into the yields and process efficiencies of converting these compounds into their corresponding substituted piperidines (Ryashentseva et al., 1972).

properties

IUPAC Name

4-[(3,4-dimethylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11-3-4-14(9-12(11)2)10-13-5-7-15-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDSMWFVBHRRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457589
Record name 4-(3,4-Dimethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethyl-benzyl)-piperidine

CAS RN

782504-68-1
Record name 4-[(3,4-Dimethylphenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=782504-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dimethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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